Cas no 2228081-72-7 (2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid)

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid
- 2228081-72-7
- EN300-1977458
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- インチ: 1S/C9H12ClNO2S/c1-9(2,6(11)8(12)13)7-5(10)3-4-14-7/h3-4,6H,11H2,1-2H3,(H,12,13)
- InChIKey: CXKQUUXSAWWNFQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CSC=1C(C)(C)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 233.0277275g/mol
- どういたいしつりょう: 233.0277275g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977458-1g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 1g |
$1801.0 | 2023-09-16 | ||
Enamine | EN300-1977458-2.5g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 2.5g |
$3530.0 | 2023-09-16 | ||
Enamine | EN300-1977458-0.25g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 0.25g |
$1657.0 | 2023-09-16 | ||
Enamine | EN300-1977458-0.1g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 0.1g |
$1585.0 | 2023-09-16 | ||
Enamine | EN300-1977458-0.5g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 0.5g |
$1728.0 | 2023-09-16 | ||
Enamine | EN300-1977458-10.0g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 10g |
$7742.0 | 2023-05-31 | ||
Enamine | EN300-1977458-10g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 10g |
$7742.0 | 2023-09-16 | ||
Enamine | EN300-1977458-0.05g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 0.05g |
$1513.0 | 2023-09-16 | ||
Enamine | EN300-1977458-5.0g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 5g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1977458-1.0g |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
2228081-72-7 | 1g |
$1801.0 | 2023-05-31 |
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acidに関する追加情報
Introduction to 2-Amino-3-(3-Chlorothiophen-2-Yl)-3-Methylbutanoic Acid (CAS No. 2228081-72-7)
The compound 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid, with the CAS number 2228081-72-7, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorine atom, a methyl group, and an amino group attached to a butanoic acid backbone. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry. The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is known for its stability and ability to participate in various chemical reactions. In the case of 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid, the thiophene ring is further substituted with a chlorine atom at the 3-position, which introduces electron-withdrawing effects. This substitution pattern can influence the electronic properties of the molecule, making it more reactive or selective in certain chemical environments.
The amino group present in this compound adds another layer of functionality. Amino groups are known for their ability to act as hydrogen bond donors, which can enhance the solubility and bioavailability of a molecule. Additionally, the presence of an amino group can facilitate interactions with biological targets, such as proteins or enzymes, making this compound a promising candidate for drug design. Recent research has explored the role of amino-containing compounds in modulating enzyme activity and receptor binding, further underscoring the potential of this compound in therapeutic applications.
The butanoic acid backbone of 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid provides a flexible structure that can accommodate various substituents. The methyl group attached to the butanoic acid backbone adds steric bulk, which can influence the molecule's conformation and interactions with biological systems. This structural feature is particularly advantageous in drug design, where steric effects play a critical role in determining bioavailability and efficacy.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, and oxidative processes. Recent advancements in catalytic methods have made it possible to synthesize such compounds with greater efficiency and precision. For instance, the use of transition metal catalysts has enabled researchers to achieve high yields and selectivities in constructing complex molecules like 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid.
The pharmacological properties of this compound have been explored in recent studies. Researchers have investigated its potential as an inhibitor of various enzymes, including kinases and proteases. The ability of this compound to modulate enzyme activity suggests its potential utility in treating diseases such as cancer, inflammation, and infectious diseases. Furthermore, studies have examined its effects on cellular signaling pathways, revealing its potential role in regulating processes such as cell proliferation and apoptosis.
In addition to its pharmacological applications, 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating thiophene-containing compounds into polymer frameworks to enhance their conductivity and stability. The presence of an amino group in this compound could further enhance its compatibility with other materials, making it suitable for applications such as flexible electronics and sensors.
The versatility of this compound is further highlighted by its ability to undergo various post-synthetic modifications. For example, the amino group can be converted into other functional groups through simple chemical transformations. This flexibility allows researchers to tailor the properties of the molecule for specific applications. Recent studies have demonstrated the feasibility of modifying this compound to enhance its solubility or bioavailability, paving the way for its use in drug delivery systems.
In conclusion, 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure, functional groups, and reactivity make it an attractive candidate for further research and development. As our understanding of this compound continues to grow, it is likely that new applications will emerge, solidifying its position as an important molecule in contemporary chemistry.
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